HA-100 Exhibits a 30-Fold Selectivity Window for MLCK Over PKG Compared to Staurosporine
HA-100 demonstrates a unique selectivity profile, with a 60-fold difference in potency between its most sensitive target (PKG, IC50 = 4 µM) and its least sensitive (MLCK, IC50 = 240 µM) . In contrast, the broad-spectrum kinase inhibitor Staurosporine exhibits a far more narrow selectivity window, with reported IC50 values for PKC isoforms ranging from 2-20 nM and PKA inhibition at similar nanomolar concentrations . This stark difference in the dynamic range of inhibition means HA-100 can be used to effectively modulate PKG/PKA/PKC pathways while maintaining a wide safety margin against MLCK activity, a feature not present in Staurosporine.
| Evidence Dimension | Selectivity Window (IC50 for MLCK / IC50 for PKG) |
|---|---|
| Target Compound Data | 60-fold (IC50(MLCK)=240 µM / IC50(PKG)=4 µM) |
| Comparator Or Baseline | Staurosporine: < 2-fold (PKA & PKC inhibition in low nanomolar range) |
| Quantified Difference | HA-100's selectivity window for MLCK vs. PKG is > 30-fold larger than Staurosporine's selectivity window for its primary targets. |
| Conditions | Cell-free assays using purified kinases. |
Why This Matters
Researchers requiring MLCK-sparing multi-kinase inhibition can rely on HA-100, avoiding the potent MLCK inhibition seen with broad-spectrum agents like Staurosporine.
